molecular formula C3H5O7P-2 B1230513 3-Phosphoglycerate(2-)

3-Phosphoglycerate(2-)

Cat. No. B1230513
M. Wt: 184.04 g/mol
InChI Key: OSJPPGNTCRNQQC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-phosphoglycerate(2-) is a phosphoglycerate obtained by deprotonation of the carboxy group and one of the phosphate OH groups of 3-phosphoglyceric acid. It is a phosphoglycerate and a 3-phosphoglycerate. It is a conjugate base of a 3-phosphoglyceric acid. It is a conjugate acid of a 3-phosphoglycerate(3-).

Scientific Research Applications

Role in Plant Metabolism 3-Phosphoglycerate (3-PG) plays a significant role in the metabolism of plants. It acts as an activator of ADP-glucose synthetase, an enzyme crucial for starch synthesis. Inorganic phosphate, which inhibits enzymes involved in sucrose and starch synthesis, contrasts with 3-PG's activating role. Furthermore, 3-PG is essential in the transport of triose phosphates from chloroplasts to the cytosol and activates the synthesis of fructose 2,6 bisphosphate. This coordination is vital for regulating starch and sucrose synthesis and carbon partitioning between reserve polymers and disaccharides (Preiss, 1984).

Cancer Research and Metabolic Reprogramming In cancer research, 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme of de novo serine biosynthesis that starts with 3-PG, is gaining attention. PHGDH is highly expressed in various cancers, including breast cancer, melanoma, and Ewing’s sarcoma. Understanding PHGDH's role in cancer progression is crucial for developing effective metabolic therapies targeting PHGDH-driven resistance (Rathore, Schutt, & Van Tine, 2020).

Enzymatic Studies and Medical Research Extensive studies have been conducted on enzymes like phosphoglycerate kinase, which involves 3-PG in its reaction process. These studies provide insights into the enzyme's structural and functional dynamics, essential for understanding various biological processes, including glycolysis (Haran, Haas, Szpikowska, & Mas, 1992). Additionally, research on 3-phosphoglycerate dehydrogenase (3-PGDH) deficiency, a disorder characterized by congenital microcephaly, severe psychomotor retardation, and seizures, highlights the importance of 3-PG in neurodevelopment (Koning et al., 2004).

Biochemical and Structural Analysis 3-PG has also been a subject of biochemical and structural analysis in various organisms, helping to elucidate the molecular mechanisms of enzymes like phosphoglycerate mutase and phosphoglycerate dehydrogenase. These analyses are critical for understanding metabolic pathways in different organisms, ranging from bacteria to humans (Chander, Setlow, Lamani, & Jedrzejas, 1999).

properties

Product Name

3-Phosphoglycerate(2-)

Molecular Formula

C3H5O7P-2

Molecular Weight

184.04 g/mol

IUPAC Name

2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-2

InChI Key

OSJPPGNTCRNQQC-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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